Dodecanol
Overview
Description
Dodecanol, also known as lauryl alcohol, is a saturated fatty alcohol with the chemical formula C₁₂H₂₆O. It is a colorless, tasteless, and floral-scented compound that is commonly derived from natural sources such as palm kernel oil and coconut oil. This compound is widely used in the production of surfactants, lubricating oils, and pharmaceuticals .
Mechanism of Action
Target of Action
Dodecanol, also known as 1-Dodecanol or lauryl alcohol, is a saturated 12-carbon fatty alcohol . It primarily targets two enzymes: the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and the fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in lipid metabolism and signaling.
Mode of Action
It is believed that due to its hydrophilic and lipophilic properties, this compound probably affects cell membranes in an unspecific manner . This could potentially alter the function of the targeted enzymes, thereby influencing the metabolic processes they are involved in.
Biochemical Pathways
This compound is involved in the production of surfactants, which are used in various applications such as detergents, lubricating oils, and pharmaceuticals . It is produced by the sulfation of dodecyl alcohol, a process that involves the conversion of this compound to sodium dodecyl sulfate (SDS) .
Pharmacokinetics
It is known that this compound can be absorbed through the skin, and the absorbed substance is mainly excreted with exhaled air as carbon dioxide .
Result of Action
The result of this compound’s action can vary depending on its application. In the context of its use as a surfactant, this compound can help to lower the surface tension of liquids, increase the solubility of other compounds, and aid in the formation of emulsions . As a component of cosmetics, it acts as an emollient .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its oxidative stability can be affected by the presence of atmospheric oxygen and light . Moreover, its solubility in water and ethanol can impact its distribution and efficacy .
Biochemical Analysis
Biochemical Properties
Dodecanol is involved in biochemical reactions as a substrate for the enzyme Alcohol Oxidase (AOX) . AOX oxidizes alcohols like this compound to produce carbonyl compounds and peroxides . The nature of these interactions is likely due to the hydrophilic and lipophilic properties of this compound .
Cellular Effects
It is known that this compound can affect cell membranes in an unspecific manner due to its hydrophilic and lipophilic properties . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme AOX. This compound, as a substrate for AOX, is oxidized to produce carbonyl compounds and peroxides . This process could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
This compound is known to be oxidatively stable with atmospheric oxygen under normal conditions and in the absence of light
Dosage Effects in Animal Models
The effects of this compound dosage in animal models are not well studied. It is known that the acute oral and dermal toxicity of this compound is very low
Metabolic Pathways
This compound is involved in the metabolic pathway of alcohol oxidation, where it serves as a substrate for the enzyme AOX . The interaction with AOX could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanol can be synthesized through several methods:
Hydrogenation of Fatty Acids and Methyl Esters: This method involves the hydrogenation of fatty acids or their methyl esters derived from natural oils like palm oil or coconut oil.
Ziegler Process: This industrial method involves the oligomerization of ethylene using triethylaluminum followed by oxidation and hydrolysis to produce this compound.
Bouveault-Blanc Reduction: In a laboratory setting, this compound can be synthesized by the Bouveault-Blanc reduction of ethyl laurate.
Industrial Production Methods
Industrially, this compound is primarily produced through the hydrogenation of fatty acids and methyl esters obtained from palm kernel oil or coconut oil. The Ziegler process is also widely used for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dodecanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dodecanal and dodecanoic acid.
Esterification: It reacts with carboxylic acids to form esters, which are used in fragrances and flavorings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Typically involves the use of carboxylic acids and acid catalysts such as sulfuric acid.
Sulfation: Sulfur trioxide is used to sulfate this compound, followed by neutralization with sodium hydroxide.
Major Products Formed
Dodecanal: Formed through oxidation.
Dodecanoic Acid: Another oxidation product.
Esters: Formed through esterification.
Sodium Lauryl Sulfate: Produced through sulfation
Scientific Research Applications
Dodecanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various compounds, including surfactants and esters.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Utilized in the formulation of pharmaceuticals and as an emollient in topical preparations.
Industry: Used in the production of lubricating oils, detergents, and personal care products.
Comparison with Similar Compounds
Dodecanol is similar to other fatty alcohols such as:
Tetradecanol (Myristyl Alcohol): A 14-carbon fatty alcohol with similar properties but a higher melting point.
Hexadecanol (Cetyl Alcohol): A 16-carbon fatty alcohol used in cosmetics and personal care products.
Octadecanol (Stearyl Alcohol): An 18-carbon fatty alcohol with higher melting and boiling points, commonly used as an emulsifying agent.
Uniqueness
This compound is unique due to its balance of hydrophilic and lipophilic properties, making it highly effective as a surfactant and emulsifier. Its relatively low melting point and floral odor also distinguish it from other fatty alcohols .
Properties
IUPAC Name |
dodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZUXJYWNFBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O, Array | |
Record name | DODECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8595 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Dodecanol | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
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Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026918 | |
Record name | 1-Dodecanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5026918 | |
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Molecular Weight |
186.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecanol is a colorless thick liquid with a sweet odor. Floats on water. Freezing point is 75 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Colorless solid below 20 deg C; Colorless liquid at room temperature; Unpleasant odor at high concentrations; Delicate floral odor when diluted; [HSDB] White solid with an alcohol-like odor; mp = 26 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colourless liquid above 21°, fatty odour | |
Record name | DODECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8595 | |
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Record name | 1-Dodecanol | |
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Record name | 1-Dodecanol | |
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Record name | Dodecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
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Record name | 1-Dodecanol | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Lauryl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
498 °F at 760 mmHg (USCG, 1999), 259 °C at 760 mm Hg, BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg, at 101.3kPa: 250 °C | |
Record name | DODECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8595 | |
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Record name | 1-DODECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
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Record name | 1-Dodecanol | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
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Flash Point |
260 °F (USCG, 1999), 127 °C, 260 °F (127 °C) (Closed cup), 121 °C c.c. | |
Record name | DODECANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/8595 | |
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Record name | 1-Dodecanol | |
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Record name | 1-DODECANOL | |
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Record name | 1-Dodecanol | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
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Solubility |
In water, 4 mg/L at 25 °C, Soluble in ethanol, ether; slightly soluble in benzene, Soluble in two parts of 70% alcohol, Insoluble, Solubility in water, g/l at 25 °C: 0.004 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 70% alcohol; remains clear to 10 ml (in ethanol) | |
Record name | 1-DODECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
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Record name | Dodecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
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Record name | 1-Dodecanol | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
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Record name | Lauryl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.831 at 75.2 °F (USCG, 1999) - Less dense than water; will float, 0.8309 at 24 °C/4 °C, Density (at 24 °C): 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.830-0.836 | |
Record name | DODECANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
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Record name | 1-Dodecanol | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
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Record name | Lauryl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 6.4 | |
Record name | 1-Dodecanol | |
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Vapor Pressure |
0.000848 [mmHg], 8.48X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 1.3 | |
Record name | 1-Dodecanol | |
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Color/Form |
Leaflets from dilute alcohol, COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C, Colorless solid | |
CAS No. |
112-53-8, 68551-07-5 | |
Record name | DODECANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/8595 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Dodecanol | |
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Record name | 1-DODECANOL | |
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Record name | 1-Dodecanol | |
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Record name | Dodecan-1-ol | |
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Record name | LAURYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/178A96NLP2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
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Record name | Dodecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
75 °F (USCG, 1999), 24 °C | |
Record name | DODECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8595 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-DODECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dodecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-Dodecanol | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.